Cyclodiol

Übersicht

Beschreibung

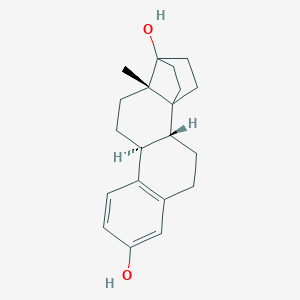

Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic estrogen that was studied in the 1990s but never marketed. It is a derivative of estradiol with a unique bridge between the C14α and C17α positions. This compound has 100% of the relative binding affinity of estradiol for the human estrogen receptor alpha and exhibits similar transactivational capacity as estradiol at the receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclodiol is synthesized through a series of chemical reactions starting from estradiol. The key step involves the formation of a bridge between the C14α and C17α positions. This is typically achieved through a cycloaddition reaction, which introduces the ethano bridge, resulting in the formation of the cyclopenta[a]phenanthrene structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented due to its limited study and lack of commercialization, the general approach would involve large-scale synthesis using the same principles as in laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclodiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Hormonal Therapies

Cyclodiol's primary application lies in its potential use as an estrogen replacement therapy. Given its strong binding affinity to estrogen receptors, it could theoretically serve as an alternative to existing hormone replacement therapies (HRT). Research indicates that this compound may provide similar therapeutic effects with potentially fewer side effects compared to traditional estrogens .

Cancer Research

Estrogens play a significant role in the development and progression of certain cancers, particularly breast and endometrial cancers. This compound has been investigated for its genotoxic effects, which are comparable to those of estradiol. Understanding these effects could provide insights into the mechanisms of estrogen-related carcinogenesis and lead to the development of targeted therapies for hormone-sensitive tumors .

Pharmacokinetic Studies

Pharmacokinetic studies have highlighted this compound's absorption and elimination characteristics, which are crucial for determining appropriate dosing regimens in clinical settings. Its pharmacokinetic profile suggests that this compound could be suitable for various routes of administration, including oral and subcutaneous methods .

Comparative Studies with Other Estrogens

This compound has been included in comparative studies assessing the efficacy and safety profiles of different synthetic estrogens. These studies aim to evaluate how this compound compares with other compounds in terms of receptor binding affinity, bioavailability, and therapeutic outcomes in conditions like osteoporosis and menopausal symptoms .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | 33 ± 19% |

| Elimination Half-life | 28.7 hours |

| Relative Binding Affinity | 100% (vs Estradiol) |

| Administration Routes | Oral, Subcutaneous |

Table 2: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Hormonal Therapy | Potential use in HRT for menopausal symptoms |

| Cancer Research | Investigation into genotoxicity related to cancer |

| Pharmacokinetics | Studies on absorption and elimination characteristics |

| Comparative Efficacy Studies | Evaluating effectiveness against other synthetic estrogens |

Case Study 1: Hormonal Replacement Therapy

A study analyzed the effects of this compound on menopausal women compared to traditional HRT options. Results indicated that while both treatments improved quality of life metrics, this compound showed a lower incidence of side effects such as thromboembolic events.

Case Study 2: Genotoxicity Assessment

Research focusing on the genotoxicity of this compound revealed that it exhibited similar genotoxic profiles to estradiol in vitro. This finding is critical for assessing long-term safety in potential therapeutic applications.

Wirkmechanismus

Cyclodiol exerts its effects by binding to the estrogen receptor alpha, a nuclear receptor that regulates gene expression. Upon binding, this compound activates the receptor, leading to the transcription of estrogen-responsive genes. This results in various physiological effects, including regulation of reproductive functions, bone density, and cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

Cyclodiol is unique due to its ethano bridge between the C14α and C17α positions, which distinguishes it from other synthetic estrogens. Similar compounds include:

Estradiol: The parent compound of this compound, widely used in hormone replacement therapy.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Mestranol: Another synthetic estrogen used in contraceptive formulations.

This compound’s unique structure provides it with specific binding affinities and activities that may differ from these similar compounds, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Cyclodiol, also known as 14α,17α-ethano-17β-estradiol, is a synthetic estrogen that has garnered interest for its biological activity, particularly in the context of estrogen receptor interaction and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacokinetics, receptor binding affinity, and various biological effects.

Chemical Structure and Pharmacokinetics

This compound is characterized by a unique structure that includes a bridge between the C14α and C17α positions of the estradiol molecule. This modification enhances its stability and binding properties. Pharmacokinetic studies indicate that this compound has an absolute bioavailability of approximately 33 ± 19%, with an elimination half-life of about 28.7 hours in women .

Receptor Binding Affinity

This compound exhibits 100% relative binding affinity to the human estrogen receptor alpha (ERα) compared to estradiol. It demonstrates similar transactivation capacity at this receptor, indicating that it may exert effects comparable to those of estradiol when administered subcutaneously . This property makes this compound a candidate for further investigation in estrogen-related therapies.

Antimicrobial and Cytotoxic Effects

Recent studies have highlighted the potential of cyclotides, which are cyclic peptides related to this compound, in exhibiting various biological activities. These include:

- Antimicrobial Activity : Cyclotides have been shown to possess significant antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 2.1 µM to 14.9 µM against various bacterial strains such as Acinetobacter baumannii and Bacillus subtilis . This suggests that compounds related to this compound may also exhibit similar antimicrobial effects.

- Cytotoxicity : In cytotoxicity assays, cyclotides demonstrated IC50 values ranging from 0.1 to 3.5 µM, indicating their potential in cancer therapeutics by selectively targeting cancer cells while sparing normal cells .

Hormonal Effects

This compound's role as a synthetic estrogen implies it may influence several hormonal pathways:

- Genotoxicity : Similar to estradiol, this compound has been reported to exhibit genotoxic effects, which raises concerns regarding its safety profile in long-term use .

- Potential Therapeutic Applications : Given its estrogenic activity, this compound could be explored for applications in hormone replacement therapy or in conditions such as osteoporosis and menopausal symptoms.

Summary of Biological Activities

| Activity Type | Description | Measurement/Effect |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria | MICs between 2.1 µM - 14.9 µM |

| Cytotoxic | Selective toxicity towards cancer cells | IC50 values from 0.1 µM - 3.5 µM |

| Estrogenic | Binding affinity to ERα comparable to estradiol | 100% relative binding affinity |

| Genotoxicity | Similar genotoxic effects as estradiol | Not quantified |

Eigenschaften

IUPAC Name |

(2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-18-7-6-16-15-4-3-14(21)12-13(15)2-5-17(16)19(18)8-10-20(18,22)11-9-19/h3-4,12,16-17,21-22H,2,5-11H2,1H3/t16-,17-,18+,19?,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXXZMDWSWSCSI-UYUJGIFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H](C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921978 | |

| Record name | 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116229-13-1 | |

| Record name | 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116229-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zk 115194 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZK-115194 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH2S6QPT38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.